An In-depth Technical Guide to 15:0 Lyso PC-d5: Chemical Properties and Applications
An In-depth Technical Guide to 15:0 Lyso PC-d5: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological relevance of 15:0 Lyso PC-d5 (1-pentadecanoyl-sn-glycero-3-phosphocholine-d5). This deuterated lysophosphatidylcholine is a critical tool in lipidomics research, particularly in studies employing mass spectrometry.
Core Chemical Properties
15:0 Lyso PC-d5 is a synthetic, deuterated version of the naturally occurring 15:0 lysophosphatidylcholine. The incorporation of five deuterium atoms on the choline headgroup provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of lysophosphatidylcholines in complex biological samples.
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of 15:0 Lyso PC-d5.
| Identifier | Value | Source |
| Chemical Name | 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5 | [1][2] |
| Synonyms | 15:0 Lyso PC-d5, LPC(15:0)-d5, LysoPC(15:0)-d5 | [3] |
| CAS Number | 2342574-95-0 | [1][2] |
| Molecular Formula | C₂₃H₄₃D₅NO₇P | [1][4] |
| Physical & Chemical Properties | Value | Source |
| Formula Weight | 486.63 g/mol | [1][2] |
| Exact Mass | 486.35 Da | [1][4] |
| Purity | >99% | [1][4] |
| Physical State | Solution (typically in DCM:Methanol 1:1) or solid | [1][2] |
| Storage Temperature | -20°C | [1][4] |
| Stability | 1 Year at -20°C | [1][4] |
| Solubility | Soluble in Dichloromethane (DCM) and Methanol | [3] |
Biological Significance and Signaling Pathways
Lysophosphatidylcholines (LysoPCs), including the non-deuterated counterpart of the topic compound, are bioactive lipid molecules. They are generated from the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) and are involved in various cellular processes.[5][6] LysoPCs act as signaling molecules, influencing inflammation, cell proliferation, and membrane remodeling.[5]
The signaling actions of LysoPCs are primarily mediated through G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[7] This interaction initiates downstream signaling cascades that can lead to diverse physiological and pathological responses.
Figure 1: Simplified signaling pathway for lysophosphatidylcholines.
Experimental Protocols: Application in Lipidomics
15:0 Lyso PC-d5 is predominantly used as an internal standard in quantitative lipidomics workflows, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical similarity to endogenous lysophosphatidylcholines ensures comparable extraction efficiency and ionization response, while its mass difference allows for clear differentiation and accurate quantification.
Generalized Experimental Workflow for Lipidomics Analysis
The following protocol outlines a typical workflow for the analysis of lysophosphatidylcholines in biological samples using 15:0 Lyso PC-d5 as an internal standard.
1. Sample Preparation and Lipid Extraction:
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Objective: To extract lipids from the biological matrix while minimizing degradation.
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Materials:
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Biological sample (e.g., plasma, serum, tissue homogenate)
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15:0 Lyso PC-d5 internal standard solution
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Extraction solvents (e.g., Folch method: chloroform/methanol; Bligh-Dyer method: chloroform/methanol/water; or Methyl-tert-butyl ether (MTBE) method)
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Phosphate-buffered saline (PBS)
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-
Procedure (MTBE Method Example):
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To a known volume or weight of the biological sample, add a precise amount of the 15:0 Lyso PC-d5 internal standard.
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Add methanol to the sample.
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Add MTBE and vortex thoroughly.
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Induce phase separation by adding water or PBS.
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Centrifuge to separate the aqueous and organic layers.
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Collect the upper organic layer containing the lipids.
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Dry the lipid extract under a stream of nitrogen or by vacuum centrifugation.
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Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol).
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2. LC-MS/MS Analysis:
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Objective: To separate and quantify the lysophosphatidylcholines.
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Instrumentation:
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High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
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Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
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-
Procedure:
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Inject the reconstituted lipid extract onto an appropriate HPLC/UHPLC column (e.g., C18 or HILIC).
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Perform chromatographic separation using a suitable mobile phase gradient.
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The eluent is introduced into the mass spectrometer.
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The mass spectrometer is operated in a specific mode, such as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), to detect and quantify the precursor and product ions of both the endogenous lysophosphatidylcholines and the 15:0 Lyso PC-d5 internal standard.
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3. Data Analysis:
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Objective: To determine the concentration of endogenous lysophosphatidylcholines.
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Procedure:
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Integrate the peak areas for the endogenous lysophosphatidylcholines and the 15:0 Lyso PC-d5 internal standard.
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Calculate the response ratio (endogenous lipid peak area / internal standard peak area).
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Determine the concentration of the endogenous lysophosphatidylcholines by comparing the response ratio to a standard curve generated with known concentrations of a non-deuterated standard.
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Figure 2: A generalized experimental workflow for lipidomics.
Conclusion
15:0 Lyso PC-d5 is an indispensable tool for researchers in the fields of lipidomics, drug development, and clinical diagnostics. Its well-defined chemical properties and stability make it an excellent internal standard for the accurate and precise quantification of lysophosphatidylcholines in complex biological matrices. Understanding its application in established experimental workflows and its relevance to cellular signaling pathways is crucial for advancing our knowledge of lipid metabolism and its role in health and disease.
References
- 1. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 2. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
